GDP-β-L-フコース

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

作用機序

GDP-フコースは、糖タンパク質と糖脂質へのフコースの転移を触媒するフコシルトランスフェラーゼの基質として機能することにより、その効果を発揮します . GDP-フコースの分子標的は、フコシル化によって修飾されるさまざまな糖タンパク質と糖脂質を含みます .

6. 類似の化合物との比較

GDP-フコースは、フコシル化における特定の役割のために、ヌクレオチド糖の中でユニークです . 類似の化合物には、グアノシン二リン酸マンノース、グアノシン二リン酸グルコース、グアノシン二リン酸ガラクトースが含まれます . これらの化合物はグリコシルトランスフェラーゼの基質としても機能しますが、GDP-フコースは、グリカンへのフコース残基の付加に特に関与しています . このユニークな機能により、GDP-フコースは、フコシル化グリカンとその関連する生物学的機能の生合成に不可欠なものとなっています .

生化学分析

Biochemical Properties

GDP-beta-L-fucose interacts with various enzymes in its biosynthetic pathway. The biosynthetic pathway of GDP-beta-L-fucose starts with a dehydration of GDP-D-mannose catalyzed by GDP-D-mannose 4,6-dehydratase (Gmd) creating GDP-4-keto-6-deoxymannose . This is subsequently converted by the GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG; GDP-beta-L-fucose synthetase) to GDP-beta-L-fucose .

Cellular Effects

The effects of GDP-beta-L-fucose on cells are largely related to its role in the biosynthesis of fucosyloligosaccharides. These oligosaccharides are known to activate numerous biological processes, like prevention of infections, probiotic growth, and an improved immune response .

Molecular Mechanism

The molecular mechanism of action of GDP-beta-L-fucose involves its conversion from GDP-D-mannose. This process is catalyzed by the enzymes Gmd and WcaG . Gmd converts GDP-D-mannose to GDP-4-keto-6-deoxymannose, and WcaG then produces the end product, GDP-beta-L-fucose .

Temporal Effects in Laboratory Settings

In laboratory settings, the enzymatic conversion from GDP-D-mannose to GDP-beta-L-fucose has been optimized, and the final product has been purified . The formation of GDP-beta-L-fucose by the recombinant enzymes was verified by HPLC and NMR analyses .

Metabolic Pathways

GDP-beta-L-fucose is involved in the de novo metabolic pathway, which starts from D-mannose conversion into GDP-beta-L-fucose via a 5-step reaction . This pathway involves the enzymes Glk, ManB, ManC, Gmd, and WcaG .

準備方法

合成経路と反応条件: GDP-フコースは、新規経路とサルベージ経路の2つの主要な経路で合成することができます . 新規経路は、GDP-マンノース4,6-デヒドラターゼとGDP-4-ケト-6-デオキシマンノース3,5-エピメラーゼ-4-レダクターゼによって触媒される一連の酵素反応を通じて、グアノシン二リン酸マンノースをGDP-フコースに変換することを伴います . 一方、サルベージ経路は、遊離フコースをGDP-フコースに変換することを伴います .

工業的生産方法: GDP-フコースの工業的生産は、通常、新規経路に必要な酵素を過剰発現する組換え大腸菌株を使用することを伴います . このプロセスは、これらの組換え株を制御された環境で発酵させ、続いて高速液体クロマトグラフィー(HPLC)や核磁気共鳴(NMR)分析などの技術を使用してGDP-フコースを抽出および精製することを伴います .

化学反応の分析

類似化合物との比較

GDP-fucose is unique among nucleotide sugars due to its specific role in fucosylation . Similar compounds include guanosine diphosphate mannose, guanosine diphosphate glucose, and guanosine diphosphate galactose . While these compounds also serve as substrates for glycosyltransferases, GDP-fucose is specifically involved in the addition of fucose residues to glycans . This unique function makes GDP-fucose indispensable for the biosynthesis of fucosylated glycans and their associated biological functions .

特性

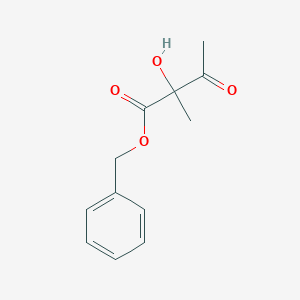

CAS番号 |

15839-70-0 |

|---|---|

分子式 |

C16H25N5O15P2 |

分子量 |

589.3 g/mol |

IUPAC名 |

[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5+,7+,8-,9+,10?,11-,14+,15+/m0/s1 |

InChIキー |

LQEBEXMHBLQMDB-CQNJXGQFSA-N |

SMILES |

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |

異性体SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |

物理的記述 |

Solid |

製品の起源 |

United States |

Q1: What is the primary biological role of guanosine 5'-diphosphate-beta-L-fucose (GDP-beta-L-fucose)?

A1: GDP-beta-L-fucose serves as the primary donor substrate for fucosyltransferases, a class of enzymes that catalyze the transfer of fucose from GDP-beta-L-fucose to various acceptor molecules, including oligosaccharides, glycoproteins, and glycolipids. [, , ] This fucosylation process is crucial for the biosynthesis of various glycoconjugates involved in a wide array of biological processes. [, ]

Q2: How does the availability of GDP-beta-L-fucose impact the synthesis of other nucleotide sugars?

A2: Research suggests that GDP-beta-L-fucose can act as a feedback inhibitor of enzymes involved in the biosynthesis of other nucleotide sugars. Specifically, GDP-beta-L-fucose strongly inhibits thyroid fucokinase, an enzyme involved in L-fucose utilization. [] Additionally, GDP-alpha-D-mannose pyrophosphorylase, an enzyme involved in guanosine 5'-diphosphate-alpha-D-mannose (GDP-alpha-D-mannose) synthesis, is competitively inhibited by GDP-alpha-D-mannose, a precursor of GDP-beta-L-fucose. [] This suggests a potential regulatory mechanism for controlling the flux of sugar nucleotides within the cell.

Q3: Which enzymes are involved in the biosynthesis and utilization of GDP-beta-L-fucose?

A3: Several key enzymes participate in GDP-beta-L-fucose metabolism:

- GDP-D-mannose 4,6-dehydratase (Gmd): Catalyzes the dehydration of GDP-D-mannose to GDP-4-keto-6-deoxymannose, the first committed step in GDP-beta-L-fucose biosynthesis. [] Gmd is subject to feedback inhibition by GDP-beta-L-fucose. []

- GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG / GDP-beta-L-fucose synthetase): Converts GDP-4-keto-6-deoxymannose to GDP-beta-L-fucose. [] This enzyme requires NADPH as a cofactor and exhibits a preference for divalent cations like Mg2+ and Ca2+. []

- Fucokinase: Phosphorylates L-fucose to beta-L-fucopyranosyl phosphate, an intermediate in an alternative salvage pathway for GDP-beta-L-fucose synthesis. [, ]

- guanosine triphosphate-L-fucose pyrophosphorylase (GFPP): Catalyzes the reversible formation of GDP-beta-L-fucose from guanosine triphosphate and beta-l-fucose-1-phosphate in a salvage pathway, primarily in the liver and kidneys. [, ]

- Fucosyltransferases: Utilize GDP-beta-L-fucose as a donor substrate to transfer fucose to various acceptor molecules, forming alpha1,6- or other linkages. [, ]

Q4: What are the structural features of GDP-beta-L-fucose that are important for its recognition by enzymes?

A4: Studies using substrate analogues and enzyme kinetics have revealed several key structural features of GDP-beta-L-fucose crucial for enzyme recognition:

- Guanine base: The purine base moiety is a major determinant of substrate specificity for enzymes like GFPP. []

- Diphosphate group: The diphosphate group is critical for binding to fucosyltransferases, such as FUT8. []

- Beta-L-fucose configuration: The specific stereochemistry of the fucose moiety is essential for recognition by enzymes involved in both the synthesis and utilization of GDP-beta-L-fucose. [, ] For example, GDP-mannose mannosyl hydrolase (Gmm) exhibits specificity towards GDP-alpha-D-mannose and shows limited activity with GDP-beta-l-fucose. []

Q5: How is GDP-beta-L-fucose typically synthesized in the laboratory?

A5: Several methods have been developed for the chemical synthesis of GDP-beta-L-fucose:

- Chemo-enzymatic synthesis: Utilizes readily available L-fucose and leverages the activity of enzymes like fucokinase and guanosine triphosphate-L-fucose pyrophosphorylase to generate GDP-beta-L-fucose. This approach often involves a multi-step process and requires optimization for large-scale production. [, ]

- Direct displacement of acylated glycosyl bromides: This chemical method allows for stereoselective synthesis of GDP-beta-L-fucose by reacting an acylated fucosyl bromide with a nucleoside 5'-diphosphate. []

Q6: Are there any known inhibitors of enzymes involved in GDP-beta-L-fucose metabolism?

A6: While research on specific inhibitors is ongoing, several studies provide insights into potential targets:

- GDP-beta-L-fucose analogues: Designing stable analogues of GDP-beta-L-fucose with modifications to the sugar or nucleotide moiety holds promise for developing potent and selective inhibitors of fucosyltransferases. [, ]

- Amino sugar derivatives: Certain amino sugar derivatives have shown inhibitory activity against alpha-L-fucosidase, an enzyme involved in the degradation of L-fucose. [] Further exploration of these compounds could lead to inhibitors targeting GDP-beta-L-fucose biosynthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144731.png)